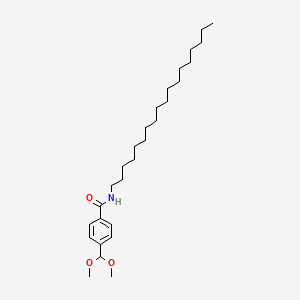
4-(Dimethoxymethyl)-N-octadecylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)-N-octadecylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethoxymethyl group attached to the benzene ring and an octadecyl chain linked to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-N-octadecylbenzamide typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)-N-octadecylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Dimethoxymethyl)-N-octadecylbenzamide can be compared with other similar compounds, such as:
4-(Dimethoxymethyl)benzaldehyde: Shares the dimethoxymethyl group but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the octadecyl chain but lacks the dimethoxymethyl group.
4-(Dimethoxymethyl)-N-hexadecylbenzamide: Similar structure but with a shorter hexadecyl chain.
The uniqueness of this compound lies in its combination of the dimethoxymethyl group and the long octadecyl chain, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
138325-41-4 |
|---|---|
Fórmula molecular |
C28H49NO3 |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C28H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31-2)32-3/h20-23,28H,4-19,24H2,1-3H3,(H,29,30) |
Clave InChI |
NRKALDBUPHXCPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


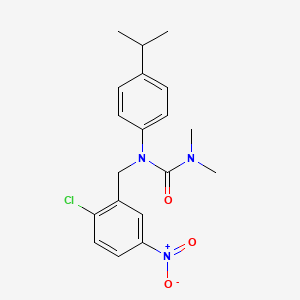
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
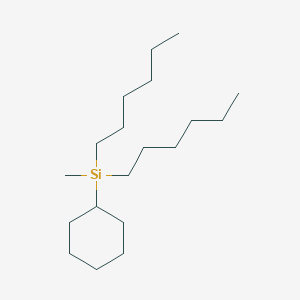

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
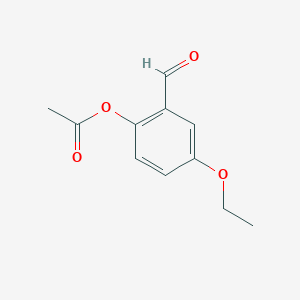
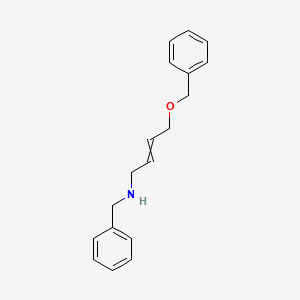
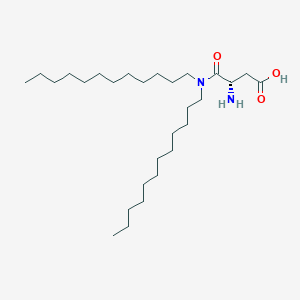
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
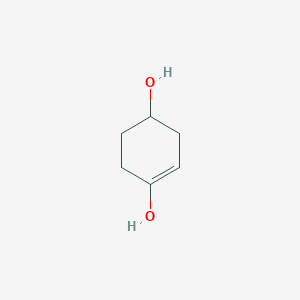
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
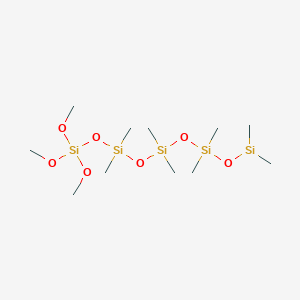
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
